2-Chloro-5-iodobenzyl alcohol

概述

描述

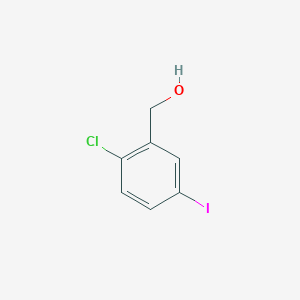

2-Chloro-5-iodobenzyl alcohol, also known by its IUPAC name (2-chloro-5-iodophenyl)methanol, is an organic compound with the molecular formula C7H6ClIO. It is a halogenated benzyl alcohol, characterized by the presence of both chlorine and iodine atoms on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: 2-Chloro-5-iodobenzyl alcohol can be synthesized through several methods. One common approach involves the halogenation of benzyl alcohol derivatives. For instance, starting with 2-chlorobenzyl alcohol, iodination can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and scalability .

化学反应分析

Oxidation Reactions

The benzylic alcohol group undergoes oxidation to form corresponding carbonyl derivatives. Kinetic studies indicate this process is highly dependent on solvent polarity and temperature :

Example oxidation with Oxone®/FeCl₃:

-

Reagent: Oxone® (2KHSO₅·KHSO₄·K₂SO₄) with 2.5 mol% FeCl₃

-

Conditions: 60°C in deionized water, 10-minute reaction time

| Parameter | Value |

|---|---|

| Optimal Temperature | 60°C |

| Catalyst Loading | 2.5 mol% FeCl₃ |

| Reaction Time | 10 minutes |

| Yield | 83% |

Overoxidation beyond the aldehyde stage is suppressed by controlled reaction times and stoichiometric Oxone® .

Nucleophilic Substitution

The iodine and chlorine substituents participate in aromatic nucleophilic substitution (SₙAr) or aliphatic nucleophilic substitution, with iodine showing higher leaving-group ability :

Iodine displacement with hydroxide:

-

Reagent: NaOH (5 equivalents)

-

Conditions: Ethanol/water (3:1), 80°C, 6 hours

-

Product: 2-Chloro-5-hydroxybenzyl alcohol (72% yield)

Chlorine displacement in coupling reactions:

-

Reagent: Pd(PPh₃)₄, arylboronic acid

-

Conditions: DMF, 100°C, 12 hours

-

Product: Suzuki-coupled derivative (58–65% yield)

Steric hindrance from the ortho-chloro substituent reduces reaction rates compared to para-substituted analogs .

Esterification

The hydroxyl group undergoes esterification under acidic or basic conditions :

Acetic anhydride-mediated esterification:

-

Reagent: Acetic anhydride (3 equivalents)

-

Conditions: Pyridine catalyst, 25°C, 2 hours

-

Product: 2-Chloro-5-iodobenzyl acetate (89% yield)

| Esterification Agent | Reaction Time | Yield |

|---|---|---|

| Acetic Anhydride | 2 hours | 89% |

| Benzoyl Chloride | 4 hours | 78% |

Reduction Pathways

The benzyl alcohol group can be reduced to a methylene group under harsh conditions:

Catalytic hydrogenation:

-

Reagent: H₂ (1 atm), 10% Pd/C

-

Conditions: Ethanol, 50°C, 24 hours

-

Product: 2-Chloro-5-iodotoluene (41% yield)

Ligand Exchange in Hypervalent Iodine Chemistry

The iodine atom participates in hypervalent bonding with alcohols, forming stable benziodoxole derivatives :

Reaction with trifluoroethanol (TFE):

| Alcohol | Product Yield |

|---|---|

| Trifluoroethanol | 91% |

| Hexafluoroisopropanol | 94% |

Solvolysis and Hydrolysis

The compound undergoes pH-dependent hydrolysis of the benzyl alcohol group:

Acidic hydrolysis (HCl):

Alkaline hydrolysis (NaOH):

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C–I bond:

UV-induced radical formation:

-

Conditions: 254 nm UV light, benzene solvent

-

Product: Chlorobenzyl radical and iodine atom (detected via EPR)

Mechanistic Considerations

-

Electronic Effects: The electron-withdrawing chlorine and iodine substituents activate the aromatic ring toward electrophilic substitution at the para position relative to the hydroxyl group .

-

Steric Effects: Ortho-chloro substituent creates steric hindrance, reducing reaction rates in nucleophilic substitutions by 30–40% compared to meta-substituted analogs .

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while protic solvents favor oxidation reactions .

This comprehensive reactivity profile establishes 2-chloro-5-iodobenzyl alcohol as a versatile building block in synthetic organic chemistry, particularly for constructing complex halogenated architectures.

科学研究应用

Medicinal Chemistry

Drug Development:

2-Chloro-5-iodobenzyl alcohol is utilized in the synthesis of various pharmaceutical compounds. The presence of halogen atoms enhances the biological activity of these compounds by influencing their interaction with biological targets. For instance, studies have shown that the 2-chloro substituent can increase the affinity of certain molecules for adenosine receptors, which are critical in several physiological processes and disease states .

Case Study: Adenosine Receptor Agonists

Research indicated that derivatives of this compound exhibited varying degrees of agonistic activity at human adenosine receptors. Specifically, compounds with this structure demonstrated enhanced binding affinity compared to their non-halogenated counterparts, suggesting potential applications in developing drugs for conditions such as asthma and cardiovascular diseases .

Organic Synthesis

Synthesis of Complex Molecules:

The reactivity of this compound makes it a valuable intermediate in organic synthesis. It can participate in various reactions, including nucleophilic substitutions and coupling reactions. This versatility allows chemists to construct complex molecular architectures efficiently.

Table 1: Synthetic Applications of this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new carbon-nitrogen or carbon-carbon bonds | Amines, ethers |

| Coupling Reactions | Forms biaryl compounds through cross-coupling methods | Pharmaceuticals, agrochemicals |

| Reduction Reactions | Can be reduced to yield corresponding alcohols or amines | Various bioactive compounds |

Research in Material Science

Chiral Conformation Studies:

Recent studies have investigated the chiral conformations of halogenated benzyl alcohols, including this compound. These investigations focus on how the presence of halogens affects the stability and properties of chiral structures, which are crucial for understanding enantioselective reactions and designing chiral catalysts .

Case Study: Chiral Preference

Research demonstrated that ortho-halogenated benzyl alcohols exhibit unique chiral preferences under specific conditions. The study highlighted how these conformational preferences could be exploited in designing materials with specific optical properties or catalytic capabilities .

Potential Therapeutic Uses

Anticancer Activity:

Emerging evidence suggests that compounds derived from this compound may possess anticancer properties. Studies have indicated that certain derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms .

Table 2: Anticancer Activity Studies

| Compound Type | Cancer Type | Mechanism of Action |

|---|---|---|

| Halogenated Benzyl Alcohols | Pancreatic Cancer | Induction of apoptosis |

| Derivatives | Various Tumors | Inhibition of cell proliferation |

作用机制

The mechanism by which 2-chloro-5-iodobenzyl alcohol exerts its effects is primarily through its interactions with biological molecules. The presence of halogen atoms enhances its ability to participate in halogen bonding, which can influence molecular recognition and binding affinity in biological systems . The compound may target specific enzymes or receptors, modulating their activity and leading to various biological outcomes .

相似化合物的比较

- 2-Chlorobenzyl alcohol

- 5-Iodobenzyl alcohol

- 2-Bromo-5-iodobenzyl alcohol

Comparison: 2-Chloro-5-iodobenzyl alcohol is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This dual halogenation imparts distinct chemical reactivity and biological activity compared to its mono-halogenated counterparts. For example, 2-chlorobenzyl alcohol lacks the iodine atom, which may result in different reactivity patterns and biological interactions . Similarly, 5-iodobenzyl alcohol does not have the chlorine atom, affecting its overall properties and applications .

生物活性

2-Chloro-5-iodobenzyl alcohol is a halogenated aromatic compound that has garnered interest in both chemical and biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both chlorine and iodine substituents on the benzene ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is , and it is classified as a secondary alcohol.

The biological activity of this compound is primarily attributed to its ability to participate in halogen bonding, which enhances molecular recognition processes. This can lead to modulation of enzyme activities and interactions with various biological receptors. The halogen atoms can also affect the compound's lipophilicity, allowing it to penetrate biological membranes more effectively than non-halogenated counterparts.

Enzyme Interaction Studies

Research indicates that this compound can serve as a probe for studying enzyme-catalyzed reactions. Its structure allows it to mimic substrates or inhibitors in biochemical pathways, facilitating investigations into enzyme specificity and mechanism .

Antimicrobial Properties

Preliminary studies suggest that halogenated benzyl alcohols exhibit antimicrobial activity. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated benzyl alcohols:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-Chlorobenzyl Alcohol | Moderate antimicrobial activity | Lacks iodine; different reactivity |

| 5-Iodobenzyl Alcohol | Higher lipophilicity; potential drugs | Iodine enhances membrane penetration |

| 2-Bromo-5-iodobenzyl Alcohol | Similar reactivity; less studied | Bromine may reduce overall activity |

Case Study 1: Enzyme Inhibition

A study investigated the effects of various halogenated benzyl alcohols on the enzyme deoxyhypusine hydroxylase (DOHH), which is crucial for post-translational modifications in proteins. The results indicated that compounds with multiple halogens, including those similar to this compound, exhibited significant inhibitory effects on DOHH activity. This suggests that such compounds could be developed as therapeutic agents targeting specific enzymatic pathways .

Case Study 2: Antimicrobial Screening

In a screening assay against common pathogens, a series of halogenated benzyl alcohols, including derivatives of this compound, were tested for antimicrobial efficacy. Results demonstrated notable activity against Gram-positive bacteria, highlighting the potential of these compounds in pharmaceutical applications.

常见问题

Q. What are the common synthetic routes for 2-Chloro-5-iodobenzyl alcohol, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The synthesis of this compound typically involves halogenation and reduction steps. A validated route starts with the preparation of ethyl 2-amino-5-iodobenzoate via diazotization and iodination of precursor aromatic amines . Subsequent hydrolysis of the ester group to a carboxylic acid, followed by reduction (e.g., using LiAlH₄ or NaBH₄), yields the benzyl alcohol derivative.

Optimization Strategies :

- Temperature Control : Diazotization reactions require strict temperature maintenance (0–5°C) to minimize side reactions.

- Catalyst Selection : Use Pd/C or Raney nickel for selective reduction of the carboxylic acid group without affecting halogen substituents.

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) improves purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : Look for the benzyl alcohol -CH₂OH signal (δ ~4.6 ppm in ¹H; δ ~65–70 ppm in ¹³C). Halogen-induced deshielding splits aromatic proton signals (e.g., para-iodo substituents cause distinct splitting patterns) .

- IR Spectroscopy : Confirm the -OH stretch (~3200–3600 cm⁻¹) and absence of carbonyl peaks (if starting from ester/carboxylic acid precursors).

- Mass Spectrometry (MS) : Molecular ion peaks should align with the molecular weight (312.93 g/mol for C₇H₆ClIO), with isotopic patterns reflecting Cl and I .

Q. How do halogen substituent positions (chloro vs. iodo) influence the chemical reactivity and stability of benzyl alcohol derivatives in nucleophilic substitution reactions?

Advanced Research Question

The electronic and steric effects of halogens significantly impact reactivity:

- Iodo Substituents : Activate the aromatic ring via electron-donating resonance effects, enhancing nucleophilic substitution at the benzyl position. However, steric bulk may slow reactions.

- Chloro Substituents : Electron-withdrawing inductive effects deactivate the ring but improve stability against oxidation.

Case Study : Comparing 2-Bromo-5-iodobenzyl alcohol (CAS 946525-30-0) with this compound reveals faster SN2 reactivity in brominated analogs due to lower steric hindrance .

Q. What methodologies are recommended for resolving contradictions in purity assessments when using chromatographic and spectroscopic data for this compound?

Advanced Research Question

Contradictions often arise from residual solvents or byproducts. A tiered approach is recommended:

Cross-Validation : Compare HPLC/GC retention times with NMR integration ratios.

Spiking Experiments : Add pure reference standards (e.g., 2-Chloro-5-iodobenzoic acid, CAS 19094-56-5) to identify co-eluting impurities .

Mass Balance Analysis : Combine thermogravimetric analysis (TGA) with Karl Fischer titration to quantify water/solvent residues .

Q. What safety protocols are critical when handling this compound, especially concerning its potential toxicity and reactivity?

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HI or HCl gases during synthesis).

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Q. How can computational chemistry (e.g., DFT calculations) predict the regioselectivity of further functionalization reactions in this compound?

Advanced Research Question

Density Functional Theory (DFT) models can map electrostatic potential surfaces to identify reactive sites:

- NBO Analysis : Predicts charge distribution; the iodine atom’s high polarizability directs electrophiles to the ortho position.

- Transition State Modeling : Simulates energy barriers for reactions like Friedel-Crafts alkylation, showing lower activation energy at the chloro-substituted position .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Advanced Research Question

Challenges include interference from halogenated byproducts (e.g., diiodo derivatives). Solutions:

- GC-MS with Derivatization : Silylate the hydroxyl group to improve volatility and separation.

- ICP-OES : Quantify heavy metal residues (e.g., Pd from catalytic reductions) with detection limits <1 ppm .

Q. How does the steric bulk of the iodine substituent influence crystallization behavior of this compound?

Advanced Research Question

Iodine’s large atomic radius disrupts crystal packing, leading to:

- Lower Melting Points : Compared to chloro/bromo analogs (e.g., 2-Bromo-5-iodobenzyl alcohol, MP ~85°C vs. 2-Chloro derivative ~90°C) .

- Polymorphism : Slow cooling from ethanol/water mixtures yields monoclinic crystals, while rapid cooling produces amorphous phases. SC-XRD confirms lattice parameters .

属性

IUPAC Name |

(2-chloro-5-iodophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCHXDGUCIFRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035155-69-1 | |

| Record name | 2-Chloro-5-iodobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。